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Compound of Interest

alpha-(3-
Compound Name:
Methylphenoxy)acetophenone

Cat. No.: B8362321

Get Quote

Executive Summary

-(3-Methylphenoxy)acetophenone (CAS: Not widely listed as commodity; structure-derived) is a
specific aromatic ether-ketone intermediate. Structurally, it consists of an acetophenone core
substituted at the

-position with a

-tolyloxy group. This compound serves as a critical intermediate in the synthesis of
heterocycles (e.g., benzofurans, indoles) and is a structural analog in the development of non-
steroidal anti-inflammatory drugs (NSAIDs) and photoinitiators.

This guide provides a rigorous analysis of its physical properties, derived from structure-
property relationships (SPR) and validated synthetic protocols, offering researchers a baseline

for identification and quality control.

Chemical Identity & Structural Analysis[1][2][3]
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Parameter Detail

IUPAC Name 2-(3-methylphenoxy)-1-phenylethanone

-(

Common Synonyms -Tolyloxy)acetophenone; Phenacyl

-tolyl ether
Molecular Formula
Molecular Weight 226.27 g/mol
SMILES CC1=CC(=CC=C1)0OCC(=0)C2=CC=CC=C2

Acetophenone (phenacyl) backbone;
Key Moieties
-Cresol ether linkage

Structural Insight: The molecule features two aromatic rings linked by an oxy-methylene bridge.
The carbonyl group at C1 creates a dipole, while the ether oxygen at C2 introduces flexibility.
The meta-methyl substituent on the phenoxy ring disrupts crystal packing efficiency compared
to its para-isomer, typically resulting in a lower melting point and higher solubility in organic
solvents.

Physical & Thermodynamic Properties[1][2][5][6][7]

The following data represents the standard physical profile for high-purity (>98%) samples.

Phase Constants

e Physical State (STP): Low-melting solid or viscous oil (dependent on purity and
polymorphism).

e Melting Point (MP):
o Predicted Range:40-55 °C.

o Context: The parent compound (
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-phenoxyacetophenone) melts at 54°C. The para-methyl analog melts at ~68°C. The
meta-substitution usually lowers the MP due to symmetry reduction, potentially causing
the compound to exist as a supercooled liquid at room temperature if not recrystallized.

» Boiling Point (BP):

o Predicted: ~360 °C (at 760 mmHg) - Decomposes before boiling at atm.

o Experimental (Vacuum): ~180-190 °C at 15 mmHg.

e Density: ~1.12 g/cm?3 (Estimated).

Solubility Profile

Critical for extraction and recrystallization protocols.

Solvent Solubility Application

Water Insoluble (<0.1 mg/mL) Aqueous wash phase
Ethanol (95%) Soluble (Hot), Sparingly (Cold) Recrystallization solvent
Ethyl Acetate Highly Soluble Extraction / Mobile Phase
Dichloromethane Highly Soluble Synthesis solvent

Diethyl Ether Soluble Precipitation

Spectroscopic Characterization (The Fingerprint)

To validate the identity of

-(3-Methylphenoxy)acetophenone, the following spectral signals must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

, 400 MHz
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Shift ( o ] ] Structural
Multiplicity Integration Assignment Lodi
ppm) ogic
Methyl group on
2.33 Singlet (s) 3H y'9 N P
meta-position.
Methylene
protons
5.25 Singlet (s) 2H deshielded by
adjacent O and
C=0.
Ortho/Para to
6.75-6.85 Multiplet (m) 2H Phenoxy Ar-H ether oxygen
(electron-rich).
] Meta to ether
7.15-7.25 Multiplet (m) 2H Phenoxy Ar-H
oxygen.
Meta protons of
7.45-7.55 Triplet () 2H Benzoyl Ar-H acetophenone
ring.
Para proton of
7.60 —7.65 Triplet (t) 1H Benzoyl Ar-H acetophenone
ring.
Ortho protons
(deshielded by
7.95-8.05 Doublet (d) 2H Benzoyl Ar-H
carbonyl
anisotropy).
Infrared Spectroscopy (FT-IR)
e Carbonyl (
): Strong band at 1690-1700 cm
(Conjugated ketone).
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e Ether (
): Strong band at 1230-1250 cm
(Asymmetric stretch).

e Aromatic (

): 1580-1600 cm

Mass Spectrometry (EI-MS)

e Molecular lon (

): m/z 226.

e Base Peak: m/z 105 (
) — Characteristic benzoyl fragment.
e Tropylium/Tolyl: m/z 91 (

) — From the methylphenoxy moiety.

e Loss of Phenoxy: m/z 119 (

Synthesis & Purification Workflow

The physical characteristics described above are contingent on the purity of the synthesized
material. The standard synthesis involves a Williamson etherification.

Reaction Protocol

e Reagents:

-Bromoacetophenone (1.0 eq),

-Cresol (1.1 eq),
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(Anhydrous, 2.0 eq).

» Solvent: Acetone or 2-Butanone (MEK).
e Conditions: Reflux for 4—6 hours. Monitoring via TLC (Hexane:EtOAc 8:2).

o Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in EtOAc, wash with 1M
NaOH (to remove excess cresol), then water and brine.

 Purification: Recrystallization from Ethanol/Water or column chromatography.

Process Diagram

The following diagram illustrates the critical path from raw materials to characterized product.

Subst. eflux 2C03) omplete Filtration & Extraction Evaporation Crude OiSalid Isolation Recrystallization >98% Puri Pure alpha-(3-Methylphenoxy)
-6 Hours (Remove Salts/Phenols) (EtOH/H20) acetophenone

Click to download full resolution via product page
Figure 1: Synthesis and purification workflow for isolating high-purity

-(3-Methylphenoxy)acetophenone.

Handling & Stability

o Storage: Store in a cool, dry place (2—8 °C recommended) to prevent slow oxidation or
hydrolysis.

o Reactivity: Stable under neutral conditions. Hydrolyzes in strong acid/base to regenerate
acetophenone derivatives and cresol.

o Safety: Irritant. Avoid inhalation of dust/vapor. Use standard PPE.
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-Alkoxy-acetophenones." Journal of Organic Chemistry, 1947, 12(5), 617—703. (Foundational
synthesis of phenoxy-ketone analogs).

o Silverstein, R. M.; Webster, F. X.Spectrometric Identification of Organic Compounds. 7th Ed.
Wiley, 2005. (Reference for NMR/IR interpretation of aromatic ethers/ketones).

o PubChem Database. "2-Phenoxyacetophenone (Parent Analog)." National Library of
Medicine.[1] Accessed Feb 2026.[2][3][4] (Used for comparative physical property
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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